N2-(3-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
2-N-(3-ethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-3-16-5-4-6-18(15-16)24-21-25-20(23-17-7-9-19(29-2)10-8-17)26-22(27-21)28-11-13-30-14-12-28/h4-10,15H,3,11-14H2,1-2H3,(H2,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXQVGDKYSBINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-ethylphenylamine and 4-methoxyphenylamine with cyanuric chloride in the presence of a base like triethylamine can yield the desired triazine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N2-(3-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N2-(3-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(3-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N2-(3-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- N2-(3-ethylphenyl)-N4-(4-hydroxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- N2-(3-ethylphenyl)-N4-(4-methoxyphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine
Uniqueness
The unique combination of substituents in N2-(3-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine imparts distinct chemical and biological properties. The presence of both ethyl and methoxy groups, along with the morpholino ring, enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N2-(3-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazines. Its unique structure and substituents contribute to its biological activity, particularly in the fields of medicinal chemistry and cancer research.
Chemical Structure
The compound features a triazine ring substituted with:
- 3-Ethylphenyl group
- 4-Methoxyphenyl group
- Morpholino group
The morpholino substitution enhances solubility and bioavailability, making it a promising candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Research indicates that it may inhibit key pathways such as:
- PI3K/Akt/mTOR pathway : This pathway is crucial for cell growth and proliferation. Inhibition can lead to decreased cancer cell viability and increased apoptosis in various cancer cell lines .
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent:
Case Studies and Research Findings
- Antiproliferative Activity :
- Selectivity :
Table 1: Antiproliferative Screening Results
| Compound Name | Cell Line | GI50 (µM) | % Cell Viability |
|---|---|---|---|
| This compound | MDA-MB231 | 0.06 | 21 |
| This compound | SKBR-3 | >20 | >80 |
| This compound | MCF-7 | >25 | >90 |
Table 2: Mechanistic Insights
| Pathway Targeted | Effect |
|---|---|
| PI3K/Akt/mTOR | Inhibition of proliferation |
| Apoptosis Induction | Increased cell death |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
